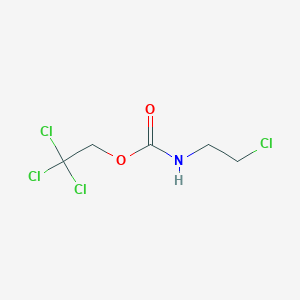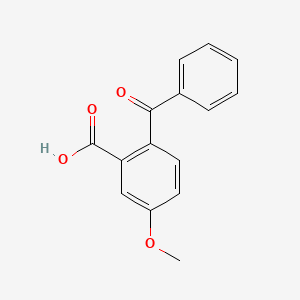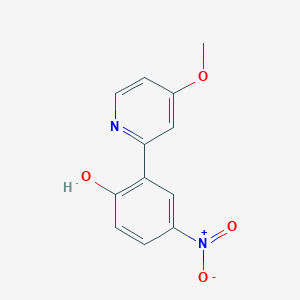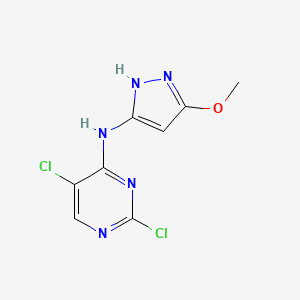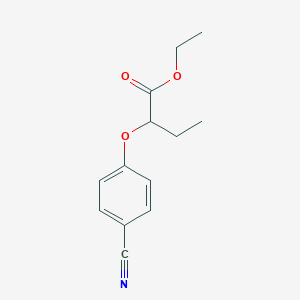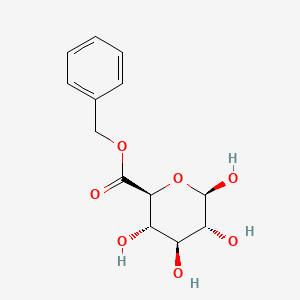
Benzyl D-Glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl D-Glucuronate typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties due to its unique structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.
Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.
Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.
Properties
Molecular Formula |
C13H16O7 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1 |
InChI Key |
MYEUFSLWFIOAGY-HHHUOAJASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


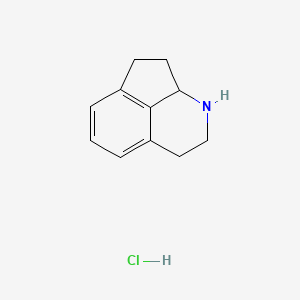
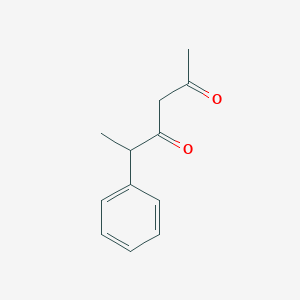
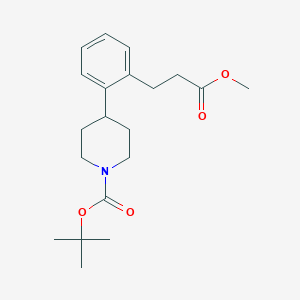
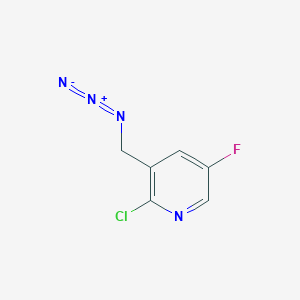
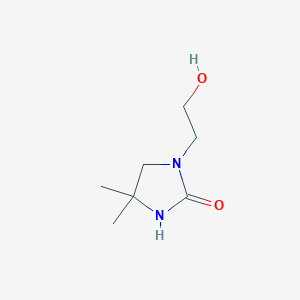
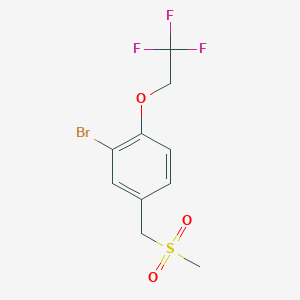
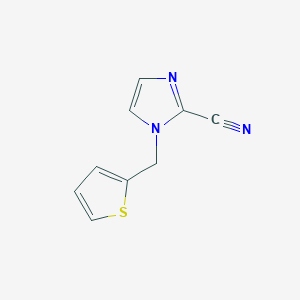
![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)
